molecular formula C18H24N6O B2664596 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034550-11-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2664596
CAS No.: 2034550-11-1
M. Wt: 340.431
InChI Key: LWDXMNKMPIXDIL-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a 1,3,5-triazine derivative characterized by a dimethylamino group at position 4, a piperidinyl group at position 6, and a benzamide-linked methyl group at position 2 of the triazine core. This compound shares structural motifs with bioactive molecules, including antimicrobial and antiviral agents, due to the triazine scaffold’s versatility in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDXMNKMPIXDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound with significant potential in biological applications, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Characteristics

The compound features a triazinyl moiety linked to a benzamide core through a methyl bridge . Its structure includes several functional groups:

  • Dimethylamino group
  • Piperidine ring
  • Carboxamide

These components contribute to its chemical reactivity and interaction with biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • PARP Inhibition :
    • A study demonstrated that compounds similar to this compound effectively inhibit PARP1, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • Another investigation identified triazine derivatives as potent inhibitors of sEH, which plays a role in various physiological processes including inflammation and pain. The triazine structure was critical for achieving high potency and selectivity .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

The unique combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the piperidine ring and triazine moiety facilitates interactions with active sites on target enzymes, leading to effective inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical Properties

provides a series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)aniline derivatives (4a–4k) with varying aryl substituents. These compounds exhibit distinct melting points (MPs), reflecting differences in crystallinity and intermolecular forces:

Compound Substituent Melting Point (°C)
4a Phenyl 186–188
4k 4-Nitro-phenyl 237
4e 4-Fluoro-phenyl 175–177
4g 4-Chloro-phenyl 183–185

The nitro-substituted derivative (4k) has the highest MP (237°C), attributed to strong dipole-dipole interactions and molecular rigidity. In contrast, the 3-methoxy analog (4d) melts at 116–119°C, likely due to reduced packing efficiency . The target compound’s benzamide group may enhance solubility compared to aniline derivatives, though experimental data are needed for confirmation.

Anti-HIV Activity of Piperidine-Linked Triazines

describes piperidine-containing triazines (e.g., 6a3: 4-((4-(4-amino-6-(mesitylamino)-1,3,5-triazin-2-ylamino)piperidin-1-yl)methyl)benzamide) with anti-HIV activity. These compounds inhibit viral replication via interactions with HIV-1 reverse transcriptase. The piperidine moiety enhances membrane permeability, while the benzamide group contributes to target binding . The target compound’s piperidinyl group may confer similar pharmacokinetic advantages, though its antiviral efficacy requires validation.

Pesticidal Triazine Derivatives

lists triazine-based pesticides, such as metsulfuron methyl ester, which inhibit plant acetolactate synthase. Key structural differences include:

  • Target compound : Benzamide and piperidinyl groups.
  • Pesticides : Sulfonylurea or trifluoroethoxy substituents.

The dimethylamino and piperidinyl groups in the target compound may reduce herbicidal activity compared to sulfonylurea analogs but could offer novel modes of action .

Sulfonamide vs. Benzamide Derivatives

reports a sulfonamide analog (BJ52847: 1-(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide).

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